molecular formula C19H24N2O2 B101267 Dicarfen CAS No. 15585-88-3

Dicarfen

Cat. No. B101267
CAS RN: 15585-88-3
M. Wt: 312.4 g/mol
InChI Key: YDUHWSSRUBOPKZ-UHFFFAOYSA-N
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Description

Dicarfen is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and environmental remediation. It is a synthetic compound that belongs to the class of carboxylic acid derivatives and has a molecular weight of 264.27 g/mol.

Scientific Research Applications

1. Development of Ecofriendly Anticoagulant Rodenticides

Dicarfen, known chemically as Difenacoum, has been extensively used as an anticoagulant rodenticide for managing rodent populations. Research has focused on modifying its stereochemistry to create more ecofriendly versions. By distinguishing between cis- and trans-isomers of Difenacoum, researchers have developed forms with shorter tissue persistence, thereby potentially reducing secondary poisonings in wildlife (Damin-Pernik et al., 2016).

2. Use in Boron Neutron Capture Therapy (BNCT)

The medicinal chemistry of carboranes, including dicarba-closo-dodecaboranes, has primarily been centered around their use in BNCT. This therapy utilizes the unique chemical and physical properties of carboranes like Dicarfen for developing novel inorganic pharmaceuticals and biological probes. The synthesis and testing of new BNCT agents is a significant area of research in medicinal carborane chemistry (Valliant et al., 2002).

3. Analysis in Environmental and Health Studies

Dicarfen, particularly its variant Difenoconazole, is widely used as a fungicide in agriculture, necessitating studies on its environmental and health impacts. Research has been conducted to assess its effects on the sperm quality of rats and its potential toxicity to aquatic organisms like zebrafish. These studies involve examining the physiological and molecular impacts of Dicarfen exposure on different biological systems (Pereira et al., 2019; Teng et al., 2018).

4. Development and Optimization of Drug Release Methods

In pharmaceutical research, Dicarfen-related compounds like Diclofenac sodium have been used as model drugs to develop and optimize drug release methods. Experimental design methodology has been applied to characterize and optimize various analytical parameters affecting drug release, providing insights into the efficient and economical development of pharmaceuticals (Kincl et al., 2005).

5. Evaluation in Neurology and Psychiatry

Dicarfen derivatives, specifically antagonists of excitatory amino acid neurotransmitters like glutamate and aspartate, have shown potential therapeutic applications in neurology and psychiatry. These compounds could be beneficial in treating epilepsy, motor system disorders, cerebral ischemia, and chronic degenerative disorders (Meldrum, 1985).

properties

IUPAC Name

2-(diethylamino)ethyl N,N-diphenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-3-20(4-2)15-16-23-19(22)21(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUHWSSRUBOPKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30165979
Record name Dicarfen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicarfen

CAS RN

15585-88-3
Record name Carbamic acid, N,N-diphenyl-, 2-(diethylamino)ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15585-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dicarfen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015585883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicarfen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DICARFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7MDS492AC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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